3-(Azetidine-1-carbonyl)phenylboronic acid
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Overview
Description
3-(Azetidine-1-carbonyl)phenylboronic acid is a compound that combines the structural features of azetidine, a four-membered nitrogen-containing heterocycle, and phenylboronic acid, a boron-containing organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the [2+2] cycloaddition reaction to form the azetidine ring, followed by Suzuki-Miyaura cross-coupling to attach the phenylboronic acid group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidine-1-carbonyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The phenylboronic acid moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DIBAL-H (Diisobutylaluminum hydride) for reducing the azetidine ring.
Substitution: Palladium catalysts in the presence of bases for Suzuki-Miyaura cross-coupling.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
3-(Azetidine-1-carbonyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidine-1-carbonyl)phenylboronic acid involves its interaction with various molecular targets. The azetidine ring can act as a reactive site for nucleophilic attack, while the phenylboronic acid moiety can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other biological molecules, making this compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
Phenylboronic acid: A simpler boronic acid compound used in various organic synthesis reactions.
Uniqueness
3-(Azetidine-1-carbonyl)phenylboronic acid is unique due to its combination of the azetidine ring and phenylboronic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and drug development .
Properties
Molecular Formula |
C10H12BNO3 |
---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
[3-(azetidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10(12-5-2-6-12)8-3-1-4-9(7-8)11(14)15/h1,3-4,7,14-15H,2,5-6H2 |
InChI Key |
WTIPJSDKDPMURS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCC2)(O)O |
Origin of Product |
United States |
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